N-Sec-butyl 2-bromobenzamide
Overview
Description
Scientific Research Applications
Antidiabetic Potential through PPARα/γ Dual Activation
A study demonstrated the antidiabetic potential of a bromobenzamide derivative through peroxisome proliferator-activated receptor (PPAR)-α/γ dual activation, suggesting its usefulness as a therapeutic agent against type 2 diabetes and related metabolic disorders by alleviating glucose and lipid abnormalities (Jung et al., 2017).
Synthesis and Applications in Organic Chemistry
Research on the synthesis of diaryl selenides utilized bromobenzamides as starting materials, highlighting the versatility of bromobenzamides in facilitating novel organic transformations (Zade et al., 2005). Additionally, a study on palladium-catalyzed direct arylation of heteroarenes by bromobenzamides showcases the utility in direct synthesis of heteroaryl benzamides, emphasizing the role of bromobenzamides in C-C bond formation and synthesis of complex organic molecules (Chen et al., 2013).
Photocatalytic Degradation Studies
Investigations into photocatalytic degradation of propyzamide, a pesticide, used bromobenzamide analogs as a point of comparison for studying the effectiveness of different photocatalysts. This research provides insights into environmental applications of photocatalysis for degrading harmful organic compounds (Torimoto et al., 1996).
Novel Catalyst Development for Organic Synthesis
A study focused on the development of concise approaches to benzisothiazol-3(2H)-one derivatives through a copper-catalyzed reaction of o-bromobenzamide derivatives, illustrating the innovative use of bromobenzamides in catalysis and synthesis of heterocyclic compounds (Wang et al., 2012).
Biosensor Development
Research into the development of a high sensitive biosensor for the simultaneous determination of glutathione and piroxicam utilized a novel modified electrode, showcasing the application of bromobenzamide derivatives in enhancing the performance of electrochemical sensors (Karimi-Maleh et al., 2014).
properties
IUPAC Name |
2-bromo-N-butan-2-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12/h4-8H,3H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOASHWPVVMDQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408840 | |
Record name | N-SEC-BUTYL 2-BROMOBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Sec-butyl 2-bromobenzamide | |
CAS RN |
349092-72-4 | |
Record name | N-SEC-BUTYL 2-BROMOBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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